H-Gly-Ala-Hyp-OH

Overview

Description

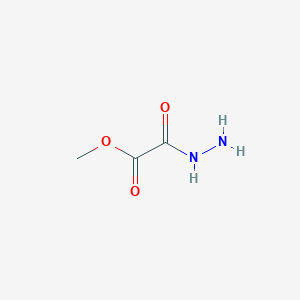

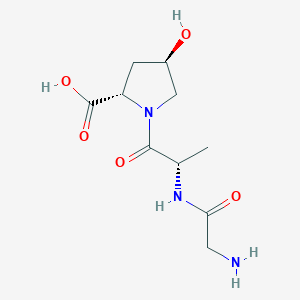

H-Gly-Ala-Hyp-OH, also known as Glycyl-Alanyl-Hydroxyproline, is a tripeptide composed of glycine, alanine, and hydroxyproline. This compound is a fragment of collagen, which is a primary structural protein in the extracellular matrix of various connective tissues in animals. The presence of hydroxyproline is crucial for the stability of the collagen triple helix, making this tripeptide significant in studies related to collagen structure and function .

Mechanism of Action

Target of Action

H-Gly-Ala-Hyp-OH is a collagen tripeptide fragment . It primarily targets collagen , a key structural protein in the body’s connective tissues . Collagen plays a crucial role in maintaining the integrity of various tissues, including the skin, tendons, ligaments, and blood vessels .

Mode of Action

The mode of action of this compound involves its interaction with collagen. It exhibits a Km value of 2.080 mM, indicating its affinity for collagen . By interacting with collagen, this compound can influence the structure and function of tissues where collagen is a major component .

Biochemical Pathways

Changes in these pathways can have downstream effects on tissue repair, aging, and various diseases .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gut, distributed throughout the body, metabolized by proteases, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be seen in the health and integrity of collagen-rich tissues. By interacting with collagen, it could potentially influence tissue repair, aging processes, and disease progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the target tissues .

Biochemical Analysis

Biochemical Properties

H-Gly-Ala-Hyp-OH plays a crucial role in biochemical reactions, particularly in the stabilization of collagen triple helices. The compound interacts with various enzymes and proteins, including prolyl hydroxylase, which catalyzes the hydroxylation of proline residues to form hydroxyproline. This hydroxylation is essential for the stability of collagen structures . Additionally, this compound interacts with collagen-binding proteins, enhancing the structural integrity and function of collagen fibers .

Cellular Effects

This compound influences various cellular processes, particularly those related to collagen synthesis and maintenance. In fibroblasts, the compound promotes collagen production and enhances the stability of the extracellular matrix . It also affects cell signaling pathways, such as the TGF-β/Smad pathway, which is involved in collagen synthesis and repair . Furthermore, this compound has been shown to modulate gene expression related to collagen production and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxylation of proline residues by prolyl hydroxylase is a key step in its mechanism of action . This modification enhances the stability of the collagen triple helix by promoting hydrogen bonding and stereoelectronic effects . Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in collagen metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates high stability and resistance to degradation, maintaining its structural integrity in various experimental conditions . Long-term studies have shown that this compound continues to support collagen stability and cellular function over extended periods . The kinetics of its interactions and the rate of amide exchange with solvent deuterium suggest a dynamic equilibrium between its stable and flexible states .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound enhances collagen synthesis and improves tissue repair . At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and adverse metabolic responses . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to collagen metabolism. The compound is metabolized by enzymes such as prolyl hydroxylase, which converts proline to hydroxyproline . This metabolic pathway is crucial for maintaining collagen stability and function. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is efficiently absorbed and incorporated into tissues such as skin, bone, and joints . Its distribution is facilitated by collagen-binding proteins, which ensure its localization to areas requiring structural support and repair .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the extracellular matrix and collagen fibers . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . This localization is essential for its role in maintaining collagen stability and supporting cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Ala-Hyp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and hydroxyproline, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA). The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of bulk reagents and optimized reaction conditions ensures the cost-effectiveness of the process. Purification is achieved through large-scale HPLC, and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Ala-Hyp-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyproline residue can be oxidized to form additional hydroxyl groups, potentially altering the peptide’s stability and function.

Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the tripeptide into its constituent amino acids.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize hydroxyproline.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to reduce peptide bonds.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of hydroxyproline.

Reduction: Free amino acids (glycine, alanine, hydroxyproline).

Substitution: Modified peptides with new functional groups attached to the amino acids.

Scientific Research Applications

H-Gly-Ala-Hyp-OH has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis, stability, and interactions.

Biology: Investigated for its role in collagen structure and function, as well as its impact on cellular processes.

Medicine: Explored for potential therapeutic applications in wound healing, tissue engineering, and anti-aging treatments.

Industry: Utilized in the development of biomaterials and cosmetic products aimed at improving skin health and elasticity .

Comparison with Similar Compounds

Similar Compounds

Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp): Another collagen tripeptide with similar structural properties but different amino acid sequence.

Prolyl-Hydroxyproline-Glycine (Pro-Hyp-Gly): A tripeptide that also contributes to collagen stability but has a distinct sequence.

Glycyl-Alanyl-Proline (Gly-Ala-Pro): Similar in structure but lacks the hydroxyl group on proline, resulting in different stability and function

Uniqueness

H-Gly-Ala-Hyp-OH is unique due to the presence of hydroxyproline, which significantly enhances the stability of the collagen triple helix. This property makes it particularly valuable in studies related to collagen and its applications in medicine and industry .

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYQPXQVMSTRG-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)